methyl 1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate
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Description
Methyl 1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C24H24FN3O4 and its molecular weight is 437.471. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Methyl 1-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate plays a crucial role in synthetic organic chemistry, serving as a key intermediate in the preparation of various pharmacologically active compounds. Its unique structure enables it to participate in diverse chemical reactions, contributing significantly to the field of medicinal chemistry.
- The compound has been utilized in Michael addition reactions with active methylene compounds to synthesize a series of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates, showcasing its versatility in constructing complex molecular architectures (Bakhouch et al., 2015).
- In another study, its derivative showed inhibition of Aurora A kinase, indicating potential applications in cancer therapy. This highlights its role in the design of kinase inhibitors with therapeutic implications (ロバート ヘンリー,ジェームズ, 2006).
- Additionally, it has been featured in palladium-catalyzed C-H functionalization strategies for oxindole synthesis, demonstrating its utility in modern synthetic methodology aimed at constructing biologically active heterocycles (Magano et al., 2014).
Applications in Drug Development and Molecular Biology
This compound and its derivatives are key players in drug development, particularly in the synthesis of molecules with potential therapeutic benefits.
- Its application in the synthesis of orexin receptor antagonists, as illustrated by the study on the disposition and metabolism of [14C]SB-649868 in humans, underscores its significance in developing treatments for insomnia. The detailed metabolic profiling provides insights into its pharmacokinetics and pharmacodynamics (Renzulli et al., 2011).
- Another study focused on the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-Hydroxy-6-methyl-2-pyridone reveals its potential in generating novel compounds with antimicrobial activity, thus contributing to the discovery of new antibiotics (Mekheimer et al., 1997).
- The compound's role in facilitating the synthesis of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions with various binucleophiles further demonstrates its utility in creating a diverse range of molecules for biological studies and potential drug candidates (Yıldırım et al., 2005).
Properties
IUPAC Name |
methyl 1-[1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4/c1-31-24(30)18-11-13-27(14-12-18)23(29)22-21(32-16-17-5-3-2-4-6-17)15-28(26-22)20-9-7-19(25)8-10-20/h2-10,15,18H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPRAAAZJIUGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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